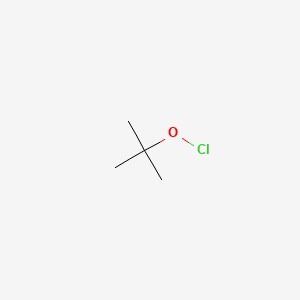

tert-BUTYL HYPOCHLORITE

説明

Historical Context and Significance of tert-Butyl Hypochlorite (B82951) in Organic Chemistry

The chemistry of hypochlorites began with inorganic salts, most notably sodium hypochlorite and calcium hypochlorite, which became foundational compounds for bleaching and disinfection following their discovery in the late 18th century. wikipedia.orgorganic-chemistry.org These salts are typically used in aqueous solutions and serve as powerful oxidizing agents. wikipedia.orgorganic-chemistry.org The evolution into organic chemistry saw the need for related reagents that were soluble in organic solvents, leading to the development of organic hypochlorites. wikipedia.org These are esters of hypochlorous acid and are characterized by a covalent O-Cl bond. However, most simple organic hypochlorites are notoriously unstable. wikipedia.org The development of tert-butyl hypochlorite marked a significant advancement, providing a relatively stable, and therefore synthetically useful, organic hypochlorite. wikipedia.orgwikipedia.org It can be considered a lipophilic version of sodium hypochlorite, extending the utility of the hypochlorite functional group to a much broader range of non-aqueous reaction conditions. wikipedia.org

This compound was first prepared through the reaction of tert-butyl alcohol with chlorine in an aqueous alkaline solution. orgsyn.orgorgsyn.orggoogle.com Early, well-documented procedures for its synthesis were published in Organic Syntheses, highlighting its growing importance in the mid-20th century. These methods generally involve the chlorination of tert-butyl alcohol in the presence of a base like sodium hydroxide (B78521) or by reacting the alcohol with a pre-formed solution of hypochlorous acid. wikipedia.orgorgsyn.orgorgsyn.org One common laboratory preparation involves adding a solution of tert-butyl alcohol and acetic acid to a commercial bleach solution (sodium hypochlorite). orgsyn.org

Initial research focused on establishing its reactivity profile. Studies from the 1950s began to systematically explore its reactions with various organic compounds, including phenols and aromatic aldehydes, laying the groundwork for its subsequent adoption as a standard laboratory reagent. acs.orgacs.org

This compound quickly established itself as a multifaceted reagent in organic synthesis due to its ability to act as both an oxidizing and a chlorinating agent. organic-chemistry.orgmdpi.com Its utility stems from its capacity to deliver a "Cl+" equivalent in a non-aqueous environment. It is widely employed for the chlorination of carbon and nitrogen atoms. lookchem.com

Key applications include:

Oxidation: It efficiently oxidizes secondary alcohols to ketones, aldehydes to acid chlorides, and sulfides to sulfoxides. organic-chemistry.orgresearchgate.net

Chlorination: It is a key reagent for N-chlorination, used in the preparation of organic chloramines. wikipedia.org It also participates in C-H chlorination, particularly with activated C-H bonds. organic-chemistry.org

Specialized Reactions: It is used in the Hunsdiecker reaction for the chlorodecarboxylation of aliphatic carboxylic acids. organic-chemistry.org Furthermore, it facilitates the synthesis of various heterocyclic compounds, such as 2-imidazolines from aldehydes and ethylenediamines, and various chlorinated oxindole (B195798) derivatives. mdpi.comresearchgate.netorganic-chemistry.org

Scope and Relevance of this compound in Modern Chemical Transformations and Mechanistic Inquiry

In contemporary organic chemistry, this compound continues to be a relevant and valuable reagent, finding use in increasingly sophisticated transformations. Modern applications often leverage its reactivity in catalyst-driven processes. For example, it is used in silver-catalyzed reactions for the chlorination of benzylic, secondary, and tertiary C(sp³)–H bonds and for the ring-opening chlorination of cycloalkanals. organic-chemistry.org Recent research has also demonstrated its utility in additive-free oxychlorination reactions of alkynes and alkenes, using water as the oxygen source, which represents a move towards greener chemical methodologies. rsc.org

Beyond its synthetic utility, this compound is a crucial tool for mechanistic studies. Its reactions often proceed via radical chain mechanisms, and it has been used to study the behavior of these reactive intermediates. cdnsciencepub.com For instance, investigations into the chlorination of hydrocarbons using chlorine-36 labeled this compound helped to elucidate the role of the solvent in the reaction pathway. osti.gov NMR spectroscopic studies of its reaction with sulfinamides have identified N-chloro sulfinamides as key reactive intermediates, providing insight into dynamic stereoselective cyclization processes. nih.gov This dual role as both a practical reagent and a probe for reaction mechanisms ensures its continued importance in the field of organic chemistry.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₄H₉ClO |

| Molar Mass | 108.57 g·mol⁻¹ wikipedia.org |

| Appearance | Yellowish liquid with an irritating odor lookchem.com |

| Density | 0.9583 g/cm³ wikipedia.org |

| Boiling Point | 79.6 °C wikipedia.org |

| Solubility in Water | Sparingly soluble wikipedia.org |

| Solubility in Organic Solvents | Soluble in chloroform (B151607) and ethyl acetate (B1210297) lookchem.com |

Table 2: Selected Synthetic Transformations using this compound

| Reaction Type | Substrate | Product | Description |

|---|---|---|---|

| Oxidation | Secondary Alcohols | Ketones | A common method for converting secondary alcohols to the corresponding ketones. organic-chemistry.orgresearchgate.net |

| Oxidation | Aldehydes | Acid Chlorides | Oxidizes aldehydes to the corresponding acid chlorides. organic-chemistry.org |

| N-Chlorination | Amines (R₂NH) | N-Chloroamines (R₂NCl) | A standard method for preparing organic N-chloroamines. wikipedia.org |

| Chlorodecarboxylation | Aliphatic Carboxylic Acids | Alkyl Chlorides | Used in a catalytic variant of the Hunsdiecker reaction to afford alkyl chlorides. organic-chemistry.org |

| Oxidative Cyclization | Aldehydes + Ethylenediamine | 2-Imidazolines | An efficient, one-pot synthesis of the imidazoline (B1206853) heterocycle. organic-chemistry.org |

| Chlorooxidation | Indoles | Chlorinated Oxindoles | Acts as both an oxidant and a chlorine source to produce various chlorinated indole (B1671886) derivatives. mdpi.comresearchgate.net |

| Oxychlorination | Alkenes / Alkynes | α-Chlorohydrins / α,α-Dichloroketones | An additive-free method using water as the oxygen source for the oxychlorination of unsaturated bonds. rsc.org |

Structure

3D Structure

特性

IUPAC Name |

tert-butyl hypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-4(2,3)6-5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZDIALLLMRYOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Record name | TERT-BUTYL HYPOCHLORITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074941 | |

| Record name | Hypochlorous acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butyl hypochlorite appears as a slightly yellowish liquid with a pungent odor. Water insoluble. Corrosive to the skin, eyes, and mucous membranes. | |

| Record name | TERT-BUTYL HYPOCHLORITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

507-40-4 | |

| Record name | TERT-BUTYL HYPOCHLORITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19170 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl hypochlorite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl hypochlorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypochlorous acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl hypochlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL HYPOCHLORITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS2JTI16JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tert Butyl Hypochlorite

Established Laboratory Synthesis Protocols

The most common and well-documented method for preparing tert-butyl hypochlorite (B82951) is the reaction of tert-butyl alcohol with a chlorinating agent in an alkaline medium.

Preparation via Chlorination of tert-Butyl Alcohol

The traditional and widely practiced laboratory synthesis involves the chlorination of tert-butyl alcohol. wikipedia.org This process is typically carried out in an aqueous solution. The general reaction is as follows:

(CH₃)₃COH + Cl₂ + NaOH → (CH₃)₃COCl + NaCl + H₂O wikipedia.org

In a typical procedure, tert-butyl alcohol is dissolved in an aqueous solution of sodium hydroxide (B78521). orgsyn.org Chlorine gas is then introduced into this alkaline mixture while maintaining a controlled temperature, usually between 15–20°C. orgsyn.org The tert-butyl hypochlorite, being sparingly soluble in water, separates as a distinct oily, yellow layer. orgsyn.org This organic layer is then separated and purified. orgsyn.org

An alternative approach utilizes a commercial bleach solution, such as Clorox®, which contains sodium hypochlorite (NaOCl). orgsyn.org In this method, a solution of tert-butyl alcohol and glacial acetic acid is added to a cooled bleach solution. orgsyn.org This method is often favored for its simplicity and avoidance of handling compressed chlorine gas. orgsyn.org

Optimization of Reaction Conditions and Yields in Laboratory Scale

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring the safety of the procedure. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants.

For the chlorination of tert-butyl alcohol with chlorine gas, maintaining the temperature in the range of 15–20°C is critical to prevent decomposition of the product. orgsyn.org The rate of chlorine addition is also controlled to ensure efficient reaction without oversaturation. orgsyn.org After the reaction, the crude product is washed with a 10% sodium carbonate solution to neutralize any remaining acidic impurities and then with water. orgsyn.org Subsequent drying over calcium chloride removes residual water. orgsyn.org This process can yield a product with 97–98% purity, which can be further purified by distillation to achieve 98–100% purity. bdmaee.net Yields for this method are reported to be in the range of 72–99%. orgsyn.org

In the method using commercial bleach, the reaction is typically conducted at a temperature below 10°C. orgsyn.org The use of glacial acetic acid helps to generate hypochlorous acid in situ, which then reacts with the tert-butyl alcohol. orgsyn.org This procedure is known for its high purity product (99–100%) and good yields, typically between 70–80%. orgsyn.org

Interactive Table: Comparison of Laboratory Synthesis Protocols

| Parameter | Chlorination with Cl₂ Gas | Chlorination with Bleach Solution |

|---|---|---|

| Primary Reagents | tert-Butyl alcohol, Chlorine, Sodium hydroxide | tert-Butyl alcohol, Sodium hypochlorite, Acetic acid |

| Reaction Temperature | 15–20°C | < 10°C |

| Purity (crude) | 97–98% | Not specified |

| Purity (distilled) | 98–100% | 99–100% |

| Yield | 72–99% | 70–80% |

Alternative Synthetic Routes and Their Methodological Advantages

Besides the established protocols, alternative synthetic routes have been explored to offer advantages in terms of safety, efficiency, or scalability.

One such alternative involves the reaction of tert-butyl alcohol with chlorine in the presence of a freshly prepared sodium hypochlorite solution with a concentration of 8.0-18.0 wt% at a pH of at least 10. google.com Chlorine is continuously added even after the addition of tert-butyl alcohol is complete until the reaction mixture reaches a pH of 4.8-5.5. google.com This method allows for the production of a commercial-grade this compound that is stable for storage and transportation. google.com

Another approach involves conducting the synthesis in a homogeneous aqueous system in the presence of a water-soluble alkali metal or alkaline earth metal salt of a weak acid. google.com This method aims to simplify the purification process by minimizing the formation of byproducts like free chlorine, hypochlorous acid, and hydrochloric acid in the product phase. google.com

Furthermore, continuous flow synthesis platforms are being developed for the preparation of this compound. rsc.org These systems offer advantages in terms of safety, scalability, and precise control over reaction parameters.

Considerations for Purity and Stability in Synthetic Preparations

The purity and stability of this compound are of significant concern due to its reactive nature. The crude product from synthesis often contains impurities such as free chlorine. orgsyn.org Purity can be assessed using methods like iodometric titration to determine the active chlorine content or through gas chromatography.

This compound is sensitive to light and heat. orgsyn.orgorgsyn.org Exposure to strong light can induce decomposition, leading to the formation of acetone (B3395972) and methyl chloride. orgsyn.org Therefore, it is crucial to handle the compound in dim light and store it in dark, amber glass bottles in a refrigerator or freezer over a drying agent like calcium chloride. orgsyn.orgorgsyn.org The compound is also known to react violently with rubber, necessitating the use of ground-glass joints or synthetic plastic tubing in the apparatus. orgsyn.org For long-term storage, placing the product under an inert atmosphere can help minimize the risk of vapor ignition during sealing. orgsyn.org

Reactivity and Reaction Mechanisms of Tert Butyl Hypochlorite

Fundamental Mechanistic Pathways

The chemical behavior of tert-butyl hypochlorite (B82951) is dictated by the cleavage of its O-Cl bond. This can occur homolytically, where the bonding electrons are evenly distributed between the oxygen and chlorine atoms to form radicals, or heterolytically, where the chlorine atom retains both electrons, leading to ionic species.

Homolytic cleavage of the O-Cl bond in tert-butyl hypochlorite is a key process that initiates free-radical reactions. This pathway is typically induced by heat or light.

The dissociation of this compound yields a tert-butoxy (B1229062) radical ((CH₃)₃CO•) and a chlorine radical (Cl•). mdpi.comsoton.ac.uk This initiation step is fundamental to many radical chlorination reactions. chegg.com For instance, the photolysis of this compound at wavelengths of 248 nm or 308 nm results in the exclusive formation of these two radical species. soton.ac.uk The process involves the breaking of the relatively weak O-Cl bond, which has a dissociation energy of approximately 50 kcal/mol. soton.ac.ukoregonstate.edu

| Bond | Dissociation Energy (kcal/mol) |

| (CH₃)₃CO-Cl | ~52 |

| C-H (secondary in cyclohexane) | 98 |

| O-H (in tert-butanol) | 120 |

| C-Cl (in chlorocyclohexane) | 71 |

Note: Data compiled from various sources. oregonstate.edu

Following their formation, the tert-butoxy and chlorine radicals can participate in a variety of subsequent reactions. The tert-butoxy radical is particularly known to undergo several key transformations.

One significant pathway for the tert-butoxy radical is β-scission, a fragmentation reaction that results in the formation of acetone (B3395972) and a methyl radical (•CH₃). soton.ac.ukresearchgate.net This unimolecular decay is particularly prevalent when the tert-butoxy radical possesses sufficient internal energy, such as when generated from photolysis at 248 nm. soton.ac.uk The threshold energy for this decomposition has been determined to be 20 ± 3 kcal/mol. soton.ac.uk

Alternatively, the tert-butoxy radical can engage in hydrogen abstraction from a suitable substrate, a common step in free-radical chlorination. oregonstate.edu For example, in the chlorination of cyclohexane, the tert-butoxy radical abstracts a hydrogen atom to form tert-butanol (B103910) and a cyclohexyl radical. oregonstate.edu This cyclohexyl radical then reacts with another molecule of this compound to yield the chlorinated product and regenerate a tert-butoxy radical, thus propagating the radical chain. oregonstate.edu

Chlorine radicals can also participate in chain propagation steps or act as chain-carrying species in certain reactions. researchgate.netacs.org

In addition to radical pathways, this compound can react via heterolytic cleavage of the O-Cl bond. In this mode, it functions as a source of electrophilic chlorine.

This compound can effect the chlorination of various organic molecules, including those with oxygen-containing functional groups. organic-chemistry.org While the provided search results focus more on its radical reactions and chlorination of C-H bonds and unsaturated systems, the general reactivity pattern of hypochlorites suggests that reactions with nucleophilic oxygen centers, such as in alcohols or enolates, can proceed through an electrophilic chlorination mechanism.

In the context of heterolytic reactions, this compound can be considered a source of an electrophilic chlorine species, often represented as "Cl⁺". mdpi.com This electrophilic character allows it to react with electron-rich substrates. For example, in the oxychlorination of unsaturated carbon-carbon bonds, the proposed mechanism involves an initial electrophilic chlorination. rsc.org The reaction of this compound with certain indole (B1671886) derivatives can also proceed through an electrophilic substitution pathway, suggesting the involvement of a Cl⁺ equivalent. mdpi.com

| Cleavage Type | Initiator | Key Intermediates | Typical Reactions |

| Homolytic | Heat, Light | tert-Butoxy radical ((CH₃)₃CO•), Chlorine radical (Cl•) | Free-radical chlorination of alkanes, β-scission of tert-butoxy radical |

| Heterolytic | Polar solvents, Lewis acids | Electrophilic chlorine (Cl⁺) | Electrophilic chlorination of alkenes and aromatic compounds |

General Acid-Base Catalysis in Specific Reaction Systems

Kinetic studies have demonstrated that the hydrolysis of this compound and its formation from tert-butyl alcohol and hypochlorous acid are processes subject to general acid-base catalysis. rsc.org This form of catalysis involves species other than the proton (specific acid) or hydroxide (B78521) ion (specific base) acting as proton donors or acceptors in the rate-determining step.

The reactions were investigated in a series of buffer solutions, revealing that the rate coefficients are dependent on the concentration of the buffer components. rsc.org The proposed mechanism for the general acid-catalyzed hydrolysis involves the formation of active intermediates. A general acid, represented as HA, interacts with this compound to generate a more potent electrophilic chlorine species. The mechanism postulates the formation of intermediates such as H₂OCl⁺ or related compounds of the type ACl, where A⁻ is the conjugate base of the general acid catalyst. rsc.org Isotopic tracer studies using ¹⁸O have confirmed that in both the formation and hydrolysis reactions, the covalent bond between the tert-butyl group and the oxygen atom remains intact, indicating that the reaction occurs at the O-Cl bond. rsc.org

In the context of the synthesis of this compound from tert-butyl alcohol and chlorine in an alkaline medium, pH plays a crucial role, which is indicative of acid-base catalysis. The reaction proceeds with intensity only when the pH of the reaction mixture is approximately 10. dvikan.no

Kinetics of this compound Reactions

The study of reaction kinetics provides invaluable insight into the mechanism of a chemical transformation. For this compound, kinetic analyses have elucidated reaction orders, rate laws, and the influence of various experimental parameters on reaction velocity.

The rate law for a reaction involving this compound is highly dependent on the specific substrate and conditions. For many reactions, the order with respect to the reactants can be determined by systematically varying their initial concentrations and observing the effect on the initial reaction rate.

For instance, kinetic studies of the chlorination of various nitrogenous organic compounds (such as benzylamine, glycine, and dimethylamine) by this compound in an acidic medium (pH 5–7) demonstrated first-order kinetics with respect to the concentration of this compound. rsc.org These reactions were also found to be first-order with respect to the concentration of the nitrogenous compound. rsc.org Based on these findings, the rate law for these N-chlorination reactions can be expressed as:

Rate = k[tert-BuOCl][Substrate]

Where 'k' is the rate constant.

However, in other systems, the reaction order can be different. For example, the reaction of this compound in the presence of the styrene (B11656) epoxide/p-toluenesulfonic acid binary system was found to be zero-order with respect to this compound. researchgate.net This indicates that the hypochlorite is not involved in the rate-determining step of the reaction, which is instead the acid-catalyzed heterolysis of the epoxide. researchgate.net

The rate of reactions involving this compound is significantly influenced by several experimental parameters.

Substrate Concentration : As established in the rate laws for many of its reactions, such as the N-chlorination of amines, the reaction rate is directly proportional to the substrate concentration, exhibiting first-order dependence. rsc.org

pH : The concentration of protons (pH) can have a complex effect on the reaction rate. For the N-chlorination of benzylamine, glycine, and dimethylamine, the rate was found to be approximately inverse first-order with respect to the proton concentration. rsc.org This suggests that the unprotonated form of the amine is the reactive species, and an increase in acidity (lower pH) reduces the concentration of this species, thereby slowing the reaction. The synthesis of this compound itself is highly pH-dependent, occurring efficiently only under specific alkaline conditions (pH ≈ 10). dvikan.no

Ionic Strength : The effect of ionic strength on the reaction rate provides insight into the nature of the reacting species in the rate-determining step. A study on the reaction between various aromatic aldehydes and this compound investigated the effect of ionic strength by adding sodium perchlorate. organic-chemistry.org The results showed that varying the ionic strength had no significant influence on the reaction rate. organic-chemistry.org This finding suggests that the rate-determining step of this particular reaction does not involve the interaction of ions but rather occurs between neutral molecules. organic-chemistry.org

The rate of chemical reactions is strongly dependent on temperature. This relationship is quantified by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A).

Arrhenius Equation: k = A * exp(-Ea / RT)

A more advanced model derived from transition state theory is the Eyring equation, which provides deeper insight into the thermodynamics of the transition state.

Eyring Equation: ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R

Here, ΔH‡ is the enthalpy of activation, and ΔS‡ is the entropy of activation. By measuring the rate constant at various temperatures, a plot of ln(k/T) versus 1/T (an Eyring plot) can be constructed. The slope of this plot yields -ΔH‡/R, and the y-intercept provides ΔS‡/R. These activation parameters are crucial for elucidating reaction mechanisms. A large negative ΔS‡, for example, suggests a highly ordered transition state, which is often indicative of an associative mechanism.

Illustrative Data for Eyring Plot Analysis This table is a hypothetical example to demonstrate the methodology.

| Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k/T) |

|---|---|---|---|

| 293.15 | 0.0010 | 0.00341 | -12.59 |

| 298.15 | 0.0018 | 0.00335 | -12.02 |

| 303.15 | 0.0032 | 0.00330 | -11.46 |

| 308.15 | 0.0055 | 0.00325 | -10.93 |

From such a plot, the enthalpy and entropy of activation would be calculated, providing a thermodynamic profile of the reaction's transition state.

The choice of solvent can dramatically affect the rate and outcome of reactions involving this compound. The solvent's polarity, ability to form hydrogen bonds, and potential to participate in the reaction all play a role.

In radical chlorinations of hydrocarbons, non-polar solvents like carbon tetrachloride are often used. Studies using chlorine-36 labeled this compound have shown that in these cases, the solvent does not become part of the radical chain reaction, acting merely as a medium. libretexts.org

In contrast, for ionic or polar reactions, solvent choice is more critical. In the chlorooxidation of ethyl 1H-indole-2-carboxylate, a screening of various solvents was performed. The reaction yielded the desired product in varying amounts depending on the solvent used, with ethyl acetate (B1210297) (EtOAc) proving to be the most effective. wikipedia.org

Solvent Effect on Chlorooxidation of an Indole Derivative wikipedia.org

| Solvent | Yield (%) |

|---|---|

| Tetrahydrofuran (THF) | 77 |

| Ethyl acetate (EtOAc) | 91 |

| 1,4-Dioxane | 85 |

| Acetonitrile (CH₃CN) | 81 |

| Toluene | 65 |

Furthermore, the presence of alcohols can significantly accelerate chlorinations with this compound. Reactions are relatively fast in the presence of methanol, 1-propanol, or 2-propanol, while the rate is much slower with tert-butanol or in the absence of any alcohol. This suggests that the alcohol may be involved in the reaction mechanism, possibly by forming a more reactive alkyl hypochlorite intermediate.

For reactions subject to general acid or base catalysis, the Brönsted catalysis equation provides a linear free-energy relationship between the catalytic rate constant (k) and the strength of the acid or base catalyst (Ka or Kb).

Brönsted Equation for Acid Catalysis: log(k) = α * log(Ka) + C or log(k) = -α * pKa + C

Here, 'α' (the Brönsted coefficient) is a constant that reflects the sensitivity of the reaction to the catalyst's strength. The value of α ranges from 0 to 1 and provides insight into the structure of the transition state. A value of α close to 1 suggests that the proton is nearly completely transferred from the acid catalyst to the substrate in the transition state, which therefore resembles the products. Conversely, an α value near 0 indicates a transition state that closely resembles the reactants, with very little proton transfer having occurred.

Kinetic investigations into the formation and hydrolysis of this compound have determined the rate coefficients for a number of different acid catalysts. rsc.org To establish a Brönsted relationship, these catalytic constants would be plotted against the pKa values of the corresponding acids. Although the specific data set is not provided in the available literature, the table below illustrates the necessary components for such an analysis.

Illustrative Data for Brönsted Relationship Analysis This table is a hypothetical example to demonstrate the methodology.

| Acid Catalyst | pKa | Catalytic Constant, k (M⁻¹s⁻¹) | log(k) |

|---|---|---|---|

| Acetic Acid | 4.76 | 0.005 | -2.30 |

| Formic Acid | 3.75 | 0.025 | -1.60 |

| Monochloroacetic Acid | 2.86 | 0.110 | -0.96 |

| Dichloroacetic Acid | 1.29 | 0.850 | -0.07 |

A plot of log(k) versus pKa for this data would yield a straight line, and the slope would provide the Brönsted coefficient α, offering a quantitative measure of the charge development in the transition state.

Hydrolysis Kinetics of this compound

The hydrolysis of this compound has been the subject of detailed kinetic investigations to elucidate its mechanism. A notable study demonstrated that the formation of this compound from tert-butyl alcohol and hypochlorous acid, as well as its subsequent hydrolysis, were investigated across a pH range of 2.7 to 6.3. researchgate.net By employing ¹⁸O as a tracer, it was conclusively shown that in both the formation and hydrolysis reactions, the covalent bond between the tert-butyl group and the oxygen atom remains intact. researchgate.net This finding is critical as it indicates that the cleavage occurs at the oxygen-chlorine bond.

The kinetic studies revealed that the hydrolysis reaction is subject to general acid-base catalysis. researchgate.net This means that not only hydronium and hydroxide ions but also other acidic and basic species present in the solution can catalyze the reaction. The rate coefficients for several catalysts have been determined, highlighting the influence of the chemical environment on the hydrolysis rate. researchgate.net A proposed mechanism consistent with the kinetic data involves various active intermediates, such as H₂OCl⁺ and other related compounds of the type ACl, where A represents the anion of a general acid. researchgate.net

Spectroscopic and Computational Investigations of Tert Butyl Hypochlorite

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic methods are fundamental to identifying reactants, products, and reactive intermediates, thereby enabling the detailed mapping of reaction pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, making it invaluable in studying reactions involving tert-butyl hypochlorite (B82951). By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, researchers can identify the array of products formed in a reaction, which in turn provides critical evidence for proposed mechanistic pathways.

In one study, ¹H-NMR spectroscopy was used to analyze the products from the reaction of hypochlorous acid and tert-butyl hydroperoxide. acs.org The analysis identified tert-butyl hypochlorite as one of the products, alongside di-tert-butyl peroxide, tert-butanol (B103910), acetone (B3395972), and acetate (B1210297). acs.org The formation of di-tert-butyl peroxide was particularly significant, as it strongly suggested the involvement of a tert-butyloxy radical intermediate, a key species in the chemistry of this compound. acs.org This demonstrates how NMR-based product identification serves as a crucial tool for deducing the presence of transient radical species and mapping out reaction mechanisms. acs.org Furthermore, NMR is routinely used to characterize the final products in synthetic transformations that utilize this compound as a reagent, such as in diastereoselective oxidative coupling reactions to form complex heterocyclic structures. nih.gov

Table 1: Representative ¹H-NMR Spectroscopic Data for Products in a Reaction Mixture Involving this compound Precursors acs.org

| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |

| tert-Butyl group containing products | 1.24 | Singlet | Protons of tert-butyl groups |

| Acetate | 1.90 | Singlet | Methyl protons |

| Acetone | 2.20 | Singlet | Methyl protons |

Note: This table is illustrative of signals observed in a reaction mixture where this compound is a product, based on data from reference acs.org.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio of ions with extremely high accuracy. acs.orgwikipedia.org This precision allows for the determination of the elemental composition of a molecule, making HRMS an essential tool for confirming the identity of known compounds and elucidating the structure of unknown products in reactions involving this compound. acs.orgrsc.org

In synthetic chemistry, HRMS is frequently employed to verify the successful formation of a target molecule. For instance, in a study on this compound mediated oxidative coupling, HRMS was used to confirm the elemental composition of the resulting 1-functionalized tetrahydrocarbazoles. nih.gov The experimentally measured exact mass is compared to the calculated mass for the proposed structure, and a close match provides strong evidence for the compound's identity. This is a standard procedure for the unambiguous characterization of reaction products. nih.gov

Table 2: Example of HRMS Data for Product Verification nih.gov

| Product Compound | Calculated Mass (m/z) for [M+H]⁺ | Found Mass (m/z) |

| C₂₁H₂₀NO₃ | 334.1443 | 334.1446 |

| C₁₆H₁₈NO₃ | 272.1287 | 272.1285 |

| C₁₉H₁₉N₂O₃ | 323.1396 | 323.1400 |

The chemistry of this compound is dominated by radical pathways, primarily involving the formation of the reactive tert-butoxy (B1229062) radical ((CH₃)₃CO•). Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the most direct and sensitive method for detecting and characterizing paramagnetic species like free radicals. mdpi.com

ESR spectroscopy works by detecting the absorption of microwave radiation by an unpaired electron in a magnetic field. The resulting spectrum provides information about the chemical environment of the radical, allowing for its identification. Given that many radicals are short-lived, a technique called "spin trapping" is often used. This involves adding a "spin trap" molecule to the reaction, which reacts with the transient radical to form a more stable radical adduct that can be more easily detected by ESR. nih.govyoutube.com While the products of this compound reactions often imply the presence of the tert-butoxy radical, ESR provides the definitive, direct evidence of its formation during the reaction. acs.org

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. oup.com It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. researchgate.net In the context of this compound chemistry, IR spectroscopy is used to monitor the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups.

For example, when this compound is used to oxidize a secondary alcohol to a ketone, IR spectroscopy can track the reaction by monitoring the disappearance of the broad O-H stretching band of the alcohol (typically around 3300 cm⁻¹) and the appearance of the strong C=O stretching band of the ketone (around 1715 cm⁻¹). This analysis confirms that the chemical transformation has occurred and helps in characterizing the final product. soton.ac.uk

Table 3: Key IR Absorption Frequencies for Functional Group Transformation

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Alcohol (Reactant) | O-H stretch | 3200-3600 (broad) |

| Ketone (Product) | C=O stretch | 1700-1725 (strong) |

| Alkane (in tert-butyl group) | C-H stretch | 2850-2960 |

Photofragment Translational Spectroscopy (PTS) is a sophisticated experimental technique used to study the dynamics of photodissociation processes under collision-free conditions. nist.govnih.gov It provides detailed information about the identities of the photofragments, their translational energy, and their angular distribution following the absorption of a photon by a molecule. nih.gov

Studies on the photochemistry of this compound (TBOCl) using PTS have provided profound insights into its bond-breaking dynamics. researchgate.net When TBOCl is excited by laser light (e.g., at 248 or 308 nm), it undergoes dissociation exclusively via the cleavage of the weak O-Cl bond, producing a tert-butoxy radical (TBO) and a chlorine atom. researchgate.net

The analysis of the photofragment recoil and energy distribution at 248 nm indicated a direct dissociation mechanism where the electronic transition is oriented along the O-Cl bond. researchgate.net A significant finding from these studies is that at 248 nm, approximately 90% of the nascent tert-butoxy radicals have enough internal energy to undergo a secondary decay, breaking down into a methyl radical and an acetone molecule. researchgate.net In contrast, at the lower energy of 308 nm, the tert-butoxy radical is stable. researchgate.net These PTS experiments have been crucial in determining the dissociation energy of the TBO-Cl bond (50 kcal/mol) and the threshold energy for the unimolecular decay of the tert-butoxy radical (20 ± 3 kcal/mol). researchgate.net

Table 4: Photodissociation Dynamics of this compound researchgate.net

| Excitation Wavelength | Primary Products | Secondary Decay of TBO | Key Findings |

| 248 nm | tert-butoxy radical (TBO) + Cl atom | Yes (~90% of TBO) -> Methyl radical + Acetone | Direct dissociation mechanism; high internal energy in TBO |

| 308 nm | tert-butoxy radical (TBO) + Cl atom | No | TBO is stable; insufficient internal energy for decay |

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental findings. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model molecular structures, predict spectroscopic properties, and explore reaction potential energy surfaces. These approaches are particularly valuable for studying transient species like the tert-butoxy radical, which is central to the reactivity of this compound.

For example, a combination of HeI photoelectron spectroscopy and DFT calculations was used to study the tert-butoxy radical. This combined approach concluded that the radical possesses C₃ᵥ symmetry and has a X²E ground state. researchgate.net Such computational studies provide fundamental information about the electronic structure and geometry of key intermediates that cannot be easily obtained from experiments alone. researchgate.net Theoretical calculations are also employed to investigate reaction dynamics, such as the pathways for hydrogen abstraction by the tert-butoxy radical or the photodissociation dynamics of related molecules. These computational models help rationalize experimental observations and predict the outcomes of chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

One area of significant investigation has been the reaction of this compound with electron-rich substrates such as indoles. Mechanistic studies suggest that these reactions can proceed through radical pathways. For instance, the chlorooxidation of indoles is proposed to initiate via the homolytic cleavage of the O–Cl bond in this compound, generating a chlorine radical and a tert-butoxy radical. These radicals then participate in a cascade of reactions involving addition to the indole (B1671886) ring and subsequent transformations to yield chlorinated oxindole (B195798) products.

Another key application of DFT is in studying the oxychlorination of unsaturated carbon-carbon bonds. It has been proposed that the reaction of this compound with alkenes and alkynes initiates with an electrophilic chlorination step. DFT calculations can model the transition state of this initial attack, helping to rationalize the observed regioselectivity, which generally follows a Markovnikov addition pattern. Following the initial chlorination, a nucleophilic attack by water leads to the formation of α-chlorohydrins or α,α-dichloroketones.

While specific DFT-calculated energy values for the reactions of this compound are not extensively documented in readily available literature, the general principles of such studies involve the calculation of activation energies (ΔE‡) and reaction enthalpies (ΔH) to determine the feasibility and favorability of proposed mechanistic steps. The table below illustrates the type of data typically generated from such computational studies for a hypothetical reaction.

| Reaction Step | Reactants | Transition State (TS) | Products | ΔE‡ (kcal/mol) | ΔH (kcal/mol) |

| Initiation | t-BuOCl | [t-BuO···Cl]‡ | t-BuO• + Cl• | Value | Value |

| Propagation 1 | Alkene + Cl• | [Alkene···Cl]‡ | Chloroalkyl Radical | Value | Value |

| Propagation 2 | Chloroalkyl Radical + t-BuOCl | [Radical···Cl-Ot-Bu]‡ | Chloroalkane + t-BuO• | Value | Value |

| Note: The values in this table are placeholders and represent the type of data obtained from DFT calculations. Specific values for these reactions require dedicated computational studies. |

Molecular Orbital Analysis for Reactivity and Selectivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity and selectivity of chemical reactions. wikipedia.orgfiveable.menih.gov This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energies and spatial distributions of these frontier orbitals are key determinants of reaction feasibility and outcome.

In the context of this compound, molecular orbital analysis provides a framework for understanding its behavior as both a chlorinating and oxidizing agent. The reactivity of this compound is largely governed by the nature of its O-Cl bond. The LUMO of the molecule is expected to be associated with the antibonding σ* orbital of the O-Cl bond. A low-lying LUMO would indicate that this compound is a good electron acceptor, making it an effective electrophile.

When this compound reacts with a nucleophile (an electron donor), the interaction involves the HOMO of the nucleophile and the LUMO (the σ* O-Cl orbital) of this compound. The transfer of electron density from the nucleophile's HOMO into this antibonding orbital weakens and ultimately cleaves the O-Cl bond, leading to the transfer of a chlorine cation equivalent (Cl+). This explains its utility in electrophilic chlorination reactions.

The energy gap between the HOMO of a nucleophilic substrate and the LUMO of this compound can be used to predict the reaction's feasibility. A smaller energy gap generally corresponds to a more favorable interaction and a faster reaction rate. The table below presents hypothetical HOMO and LUMO energy values to illustrate how FMO theory is applied.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | Value | Value | Value |

| Nucleophile A (e.g., Alkene) | Value | Value | Value |

| Nucleophile B (e.g., Amine) | Value | Value | Value |

| Note: These values are illustrative placeholders. Actual HOMO and LUMO energies are determined through quantum chemical calculations. |

By analyzing the coefficients of the atomic orbitals that contribute to the LUMO, the site of electrophilic attack can be predicted. For this compound, the largest coefficient in the LUMO is expected to be on the chlorine atom, confirming it as the primary site for nucleophilic attack.

Furthermore, the HOMO of this compound, likely localized on the oxygen and chlorine lone pairs, can explain its potential to act as a nucleophile in certain contexts, although its electrophilic character is more pronounced. The interplay of these frontier orbitals with those of various reaction partners is crucial for a comprehensive understanding of the reactivity and selectivity observed in reactions involving this versatile compound.

Decomposition and Stability of Tert Butyl Hypochlorite

Thermal Decomposition Pathways and Products

Pure tert-butyl hypochlorite (B82951) exhibits notable thermal stability in the absence of light. publish.csiro.au Research has shown that pure samples can be heated in blackened bulbs for extended periods, such as 44 hours at 90°C, without any significant change. publish.csiro.au However, the compound is generally considered thermally unstable, and this instability is often coupled with photochemical initiation. publish.csiro.au

In the presence of ordinary laboratory light, bulk decomposition at its boiling point (77-78°C) has been observed. publish.csiro.auorgsyn.org A significant product identified under these conditions is isobutylene (B52900) α-chlorhydrin. publish.csiro.au The formation of this product may occur directly from a radical reaction or via the elimination of a chlorine atom from radical intermediates to form isobutylene oxide, which subsequently reacts with hydrogen chloride. publish.csiro.au

Photolysis and Photodissociation Dynamics

The decomposition of tert-butyl hypochlorite is significantly accelerated by exposure to light, particularly ultraviolet (UV) radiation. orgsyn.orgnoaa.gov Photolysis, or photodissociation, involves the breakdown of the molecule upon absorbing a photon of light.

Studies using photofragment translational spectroscopy have elucidated the primary events in the photodissociation of this compound. soton.ac.uk Upon laser excitation, the molecule undergoes a direct dissociation mechanism, exclusively breaking the oxygen-chlorine (O-Cl) bond. soton.ac.uk This primary fragmentation pathway yields a tert-butoxy (B1229062) radical (TBO) and a chlorine (Cl) atom. soton.ac.uk

Reaction: (CH₃)₃COCl + hν → (CH₃)₃CO• + Cl•

This process is highly anisotropic, indicating that the dissociation is rapid and occurs along the O-Cl bond axis. soton.ac.uk

The tert-butoxy radical ((CH₃)₃CO•) formed during the primary photodissociation event is an energetic intermediate. Its subsequent fate is highly dependent on the internal energy it possesses after the initial fragmentation. soton.ac.uk If the radical has sufficient internal energy, it can undergo a secondary unimolecular decay, a process known as β-scission. soton.ac.ukprinceton.edu This secondary dissociation breaks a carbon-carbon bond, yielding a methyl radical (•CH₃) and acetone (B3395972) ((CH₃)₂CO). orgsyn.orgnoaa.govsoton.ac.uk

Reaction: (CH₃)₃CO• → •CH₃ + (CH₃)₂CO

The threshold energy for this unimolecular decay of the tert-butoxy radical has been determined to be approximately 20 ± 3 kcal/mol. soton.ac.uk A similar mechanism of O-Cl bond cleavage followed by the decomposition of the tert-butoxy radical to form acetone and a methyl radical has been observed in related compounds. aip.org

The excitation wavelength used for photolysis plays a crucial role in determining the stability of the nascent tert-butoxy radical and, consequently, the final product distribution. soton.ac.uk The energy of the absorbed photon is partitioned between the translational energy of the fragments and the internal energy of the tert-butoxy radical.

Excitation at 248 nm: When this compound is excited at 248 nm, a significant amount of energy is imparted to the fragments. Approximately 90% of the tert-butoxy radicals formed have sufficient internal energy to overcome the barrier for secondary dissociation. soton.ac.uk Consequently, the primary products are methyl radicals and acetone. soton.ac.uk

Excitation at 308 nm: In contrast, photolysis at the longer wavelength of 308 nm imparts less energy to the fragments. The resulting tert-butoxy radical is formed with insufficient internal energy to undergo secondary decay and is therefore stable. soton.ac.uk

| Excitation Wavelength | Primary Products | Secondary Dissociation of TBO | Final Major Products |

| 248 nm | (CH₃)₃CO• + Cl• | Yes (~90%) | •CH₃ + (CH₃)₂CO + Cl• |

| 308 nm | (CH₃)₃CO• + Cl• | No | (CH₃)₃CO• + Cl• |

Stability in Various Organic Solvents and Solution Conditions

The stability of this compound is also dependent on the solvent and solution conditions. It has been prepared in solution by dissolving tert-butyl alcohol in solvents like carbon tetrachloride or fluorotrichloromethane and treating it with aqueous hypochlorous acid, indicating some stability in these media for synthesis. orgsyn.org

However, solutions of this compound can still be susceptible to decomposition, especially when exposed to heat and light. Studies on its stability in carbon tetrachloride have shown irregular decomposition at elevated temperatures in clear bulbs. publish.csiro.au For instance, a 7% solution in carbon tetrachloride showed progressive decomposition over 20 hours at 69°C, with the rate increasing significantly with exposure to laboratory sunlight. publish.csiro.au

| Time (hours) | % Decomposition (at 69°C) |

| 1 | 0.8% |

| 3 | 1.9% |

| 8 | 4.2% |

| 20 (with some sunlight) | 74% - 100% |

Factors Influencing Decomposition Rate and Product Formation

Several factors can influence the rate of decomposition of this compound and the resulting products.

Light: Exposure to light, especially UV radiation or even strong daylight, is a primary factor that initiates and accelerates decomposition. publish.csiro.auorgsyn.orgnoaa.govorgsyn.org The photochemical decomposition pathway leads to the formation of acetone and methyl chloride. orgsyn.orgnoaa.gov Storing the compound in amber bottles or blackened flasks in the dark is crucial for its stability. publish.csiro.auorgsyn.org

Temperature: While stable in the dark even at elevated temperatures, overheating in the presence of light can lead to vigorous and potentially explosive decomposition. publish.csiro.auorgsyn.orgorgsyn.org The rate of decomposition in solution also increases with temperature. publish.csiro.au

Incompatible Materials: this compound reacts violently with certain materials, notably rubber. orgsyn.orgorgsyn.org Therefore, it should only be handled in all-glass apparatus with ground-glass joints. orgsyn.org

Autocatalysis: The decomposition of alkyl hypochlorites is known to be autocatalytic, meaning the products of the decomposition can themselves catalyze further decomposition. icheme.org

Applications of Tert Butyl Hypochlorite in Complex Organic Synthesis

Development of Stereoselective and Regioselective Transformations

The development of reactions that selectively target specific atoms or functional groups within a molecule is a cornerstone of efficient organic synthesis. Tert-butyl hypochlorite (B82951) has proven to be particularly effective in achieving high levels of regioselectivity in various chlorination reactions.

One prominent application is the regioselective oxidation and subsequent chlorination of indoles. mdpi.comresearchgate.net This method allows for the controlled synthesis of different types of chlorinated oxindoles and indoles, which are important heterocyclic motifs. mdpi.comnih.gov By carefully choosing the substrate and reaction conditions, chemists can selectively produce 2-chloro-3-oxindoles, 2,2-dichloro-3-oxindoles, 3,3-dichloro-2-oxindoles, and 2,3-dichloroindoles in moderate to excellent yields. mdpi.comresearchgate.net This controlled functionalization is a powerful strategy due to its atom economy and convenience. mdpi.comresearchgate.netresearchgate.net

The reagent also enables the regioselective chlorination of C(sp³)–H bonds. Radical chlorination with tert-butyl hypochlorite shows a clear preference for the reactivity of hydrogens, following the order of tertiary > secondary > primary. researchgate.net Furthermore, silver-catalyzed reactions have been developed for the chlorination of benzylic, tertiary, and secondary C(sp³)-H bonds with high functional group compatibility. organic-chemistry.org Another example of regioselectivity is the silver-catalyzed ring-opening chlorination of cycloalkanols, which provides a practical route to carbonyl-containing alkyl chlorides. organic-chemistry.org

While this compound is a powerful tool for regiocontrol, information regarding its direct application in inducing stereoselectivity, for instance through the use of chiral auxiliaries, is less documented in the provided sources. Chiral auxiliaries are optically active groups temporarily incorporated into a synthesis to guide the formation of a single enantiomer or diastereomer, a critical step in synthesizing many pharmaceutical agents like Taxol. wikipedia.orgyoutube.com The Evans oxazolidinone auxiliary, for example, is widely used to direct stereoselective aldol (B89426) reactions, establishing multiple stereocenters with high precision. wikipedia.orgyoutube.com The development of analogous, highly stereoselective transformations using this compound remains an area for further exploration.

| Substrate Type | Reagent/Catalyst | Product Type | Regioselectivity | Ref |

| Indoles | t-BuOCl | Chlorinated Oxindoles/Indoles | High selectivity for C2 and C3 positions | mdpi.comresearchgate.net |

| Cycloalkanols | t-BuOCl / Silver catalyst | Carbonyl-containing alkyl chlorides | Selective ring-opening and chlorination | organic-chemistry.org |

| Aliphatic Amides | t-BuOCl / Light | δ-chloro amides | High selectivity for the δ-position | researchgate.net |

| Saturated Hydrocarbons | t-BuOCl / Initiator | Alkyl chlorides | Tertiary > Secondary > Primary C-H bonds | researchgate.net |

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The chlorinated scaffolds produced through this compound chemistry are of significant interest due to their prevalence in biologically active molecules and their role as key pharmaceutical intermediates. mdpi.com The oxindole (B195798) moiety, in particular, is a central feature in a wide range of natural and synthetic alkaloid products with notable biological and pharmaceutical applications. mdpi.com

Chlorine-containing oxindoles, which can be synthesized efficiently using this compound, are prominent derivatives. mdpi.com For instance, the 3,3-dichloro-2-oxindole framework is found in compounds exhibiting anti-diabetic and anti-cancer properties. mdpi.comresearchgate.net This structural motif is also present in caspase inhibitors and fungicides. mdpi.com The ability to synthesize these chlorinated heterocycles under mild conditions with good functional group tolerance makes this compound a valuable reagent in medicinal chemistry and drug discovery. mdpi.comnih.gov The reactions tolerate various synthetically useful groups, including other halogens, cyano, nitro, and methoxycarbonyl groups, allowing for the construction of complex and densely functionalized molecules. mdpi.comresearchgate.net

The products obtained from these reactions are often not the final active pharmaceutical ingredient but rather crucial intermediates that can be further elaborated into drugs. organic-chemistry.org The introduction of a chlorine atom can significantly alter a molecule's properties, such as its lipophilicity, which can affect its absorption and distribution in the body. nih.gov It can also block metabolic oxidation at the chlorinated site, potentially improving the drug's half-life. nih.gov

| Synthesized Scaffold | Potential Biological Relevance / Application | Ref |

| 3,3-Dichloro-2-oxindoles | Anti-diabetic, anti-cancer, caspase inhibitors, fungicides | mdpi.comresearchgate.net |

| Chlorinated Oxindoles | Precursors for high-value heterocyclic molecules, intermediates for alkaloids | mdpi.com |

| Carbonyl-containing alkyl chlorides | Readily transformed into other useful synthetic intermediates and drugs | organic-chemistry.org |

| 2,3-Dichloroindoles | Intermediates in organic synthesis | mdpi.com |

Industrial Relevance and Scalability Considerations for Synthetic Procedures

The transition of a synthetic procedure from a laboratory setting to an industrial scale requires careful consideration of cost, availability of reagents, safety, and robustness of the reaction. This compound is an attractive reagent from an industrial perspective as it is commercially available and relatively inexpensive. mdpi.comorganic-chemistry.org

The synthesis of this compound itself has been shown to be scalable. One common laboratory preparation involves the reaction of tert-butyl alcohol with chlorine gas in the presence of a base, a procedure that has been successfully conducted on a 7-mole scale. orgsyn.org An alternative method using commercial household bleach (sodium hypochlorite solution) and tert-butyl alcohol has been performed on a 3-mole scale in the lab, highlighting the potential for larger-scale production using readily accessible materials. orgsyn.org Yields for these preparations can be very high, reaching up to 99%. orgsyn.org

Reactions employing this compound also possess features amenable to scale-up. For example, the synthesis of chlorinated oxindoles is noted for its use of varied starting materials, mild reaction conditions, and operational simplicity. mdpi.comnih.gov However, significant safety challenges must be addressed for industrial applications. This compound is a reactive and potentially unstable compound. orgsyn.orgbeilstein-journals.org

Key Scalability and Safety Considerations:

Instability: The compound can decompose exothermically, especially when exposed to light (daylight or fluorescent lighting), which can lead to the formation of acetone (B3395972) and methyl chloride and cause significant pressure buildup in sealed containers. orgsyn.orgnoaa.gov

Reactivity: It reacts violently with rubber, necessitating the use of equipment with ground-glass joints or compatible materials like Tygon tubing. orgsyn.org

Handling Precautions: All work should be conducted in a well-ventilated hood. orgsyn.orgorgsyn.org Storage should be in a refrigerator or freezer in amber glass bottles to protect from light. orgsyn.orgorgsyn.org

Spill Management: In case of spills, all ignition sources must be eliminated. spectrumchemical.comspectrumchemical.com For large spills, the area should be contained, and the material absorbed with an inert substance like dry sand. spectrumchemical.comspectrumchemical.com

Fire Hazard: It is a flammable liquid, and appropriate fire-extinguishing measures, such as dry chemical or sand, should be readily available. noaa.govspectrumchemical.comchemicalbook.com

These factors underscore the need for stringent engineering controls and rigorous safety protocols when considering the use of this compound in large-scale industrial manufacturing.

Atom Economy and Green Chemistry Principles in this compound Mediated Reactions

Green chemistry principles focus on designing chemical processes that minimize waste and reduce or eliminate the use of hazardous substances. Reactions involving this compound can be evaluated against these principles, particularly regarding atom economy and the nature of byproducts.

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. beilstein-journals.org In many reactions with this compound, the chlorine atom is transferred to the substrate, while a tert-butoxy (B1229062) radical is also formed, which typically abstracts a hydrogen to form tert-butanol (B103910) as a byproduct. researchgate.netwikipedia.org(CH₃)₃COCl + R-H → R-Cl + (CH₃)₃COH

While this is not a 100% atom-economical transformation, as the tert-butanol is a byproduct, it is considered advantageous from a green chemistry perspective because tert-butanol is a relatively less harmful substance. rsc.org This contrasts with other chlorinating agents like N-chlorosuccinimide, which can have a lower atom economy and generate succinimide (B58015) as a byproduct that requires separation. beilstein-journals.org The synthesis of chlorinated oxindoles using this compound has been highlighted as a powerful strategy specifically because of its favorable atom economy and convenience. mdpi.comresearchgate.netresearchgate.netresearchgate.net

However, it is also noted that this compound can be considered a hazardous reagent due to its instability and reactivity, which presents a challenge from a safety and green chemistry standpoint. beilstein-journals.org Therefore, while reactions mediated by this compound offer advantages in terms of byproduct profile and operational simplicity, a complete green chemistry assessment must also account for the inherent hazards of the reagent itself.

Safety and Handling in Research Environments

Laboratory Handling Protocols and Best Practices to Prevent Decomposition

Proper handling of tert-butyl hypochlorite (B82951) is essential to prevent its vigorous decomposition. orgsyn.orgorgsyn.org This compound is sensitive to light, heat, and certain materials, which can trigger exothermic decomposition. orgsyn.orgchemicalbook.comdrugfuture.comnoaa.gov

Key laboratory handling protocols include:

Working in a well-ventilated area: All procedures should be conducted in a chemical fume hood to avoid inhalation of vapors. orgsyn.orgchemicalbook.com

Avoiding strong light: Exposure to strong light, particularly ultraviolet (UV) light, can induce rapid decomposition, potentially raising the temperature of the substance to its boiling point. orgsyn.org While ordinary room illumination may not cause noticeable decomposition during brief handling periods, prolonged exposure should be avoided. orgsyn.org It is recommended to work in dim light. orgsyn.org

Temperature control: The compound should not be overheated. orgsyn.orgorgsyn.org Preparative reactions should be carefully monitored to maintain appropriate temperatures, often below 20°C. orgsyn.org

Use of appropriate equipment: Apparatus should be assembled with ground-glass joints, as tert-butyl hypochlorite reacts violently with rubber. orgsyn.org Synthetic plastic tubing, such as Tygon, may be a suitable alternative for certain applications. orgsyn.org Use of non-sparking tools and explosion-proof equipment is also recommended. chemicalbook.com

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles or a face shield, impervious gloves, and flame-resistant laboratory coats, must be worn at all times. chemicalbook.com

Incompatibility with Common Laboratory Materials

This compound exhibits significant incompatibility with several common laboratory materials, which can lead to hazardous reactions.

Table 1: Incompatible Materials with this compound

| Material Category | Specific Examples | Potential Hazard |

| Elastomers | Rubber | Violent decomposition orgsyn.orgdrugfuture.com |

| Oxidizing Agents | Strong oxidizing agents | Incompatible chemicalbook.com |

The most frequently cited incompatibility is with rubber, which can cause a violent reaction. orgsyn.orgdrugfuture.com Therefore, any direct contact between this compound and rubber stoppers, tubing, or seals must be strictly avoided. orgsyn.org The compound is also incompatible with strong oxidizing agents. chemicalbook.com

Optimized Storage Conditions for Enhanced Stability in Research Settings

To ensure the stability of this compound, specific storage conditions must be maintained. The compound is unstable and sensitive to light, heat, moisture, and air. chemicalbook.comspectrumchemical.com

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (0-10°C) chemicalbook.comspectrumchemical.com | To minimize thermal decomposition. |

| Light Exposure | Store in the dark or in amber glass bottles orgsyn.orgorgsyn.org | To prevent light-induced decomposition. orgsyn.orgdrugfuture.com |

| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) orgsyn.orgspectrumchemical.compfaltzandbauer.com | To prevent reactions with air and moisture. spectrumchemical.compfaltzandbauer.com |

| Container | Tightly sealed glass bottles orgsyn.orgchemicalbook.com | To prevent leakage and contamination. |

| Separation | Store away from incompatible materials chemicalbook.com | To prevent accidental contact and reactions. |

Prolonged storage in a sealed glass bottle exposed to light can lead to a gradual buildup of pressure sufficient to burst the container. orgsyn.org For longer-term storage, it is recommended to keep the product in a freezer or refrigerator over a drying agent like calcium chloride. orgsyn.org Containers may develop pressure upon storage and should be opened with caution. tcichemicals.com It is advisable to use the material as soon as possible after receiving it. tcichemicals.com

Safe Disposal Procedures for Chemical Waste in Academic Laboratories

The disposal of this compound and its waste must be conducted in accordance with local, regional, and national regulations. spectrumchemical.com As a hazardous chemical, it should be handled by a licensed waste disposal company.

General guidelines for the disposal of this compound waste in an academic laboratory setting include:

Collection: Collect waste in suitable, closed, and properly labeled containers. chemicalbook.com

Segregation: Keep this compound waste separate from incompatible materials.

Neutralization (for small quantities): Small quantities of related compounds like thiols can be oxidized with sodium hypochlorite (bleach) to less hazardous sulfonic acids. ust.hkubc.ca This procedure involves careful temperature control and pH monitoring. ust.hkepfl.ch While this method is not directly for this compound itself, it illustrates a principle of converting hazardous waste into a more manageable form.

Spill Cleanup: Materials used to clean up spills of this compound should be treated as hazardous waste and disposed of accordingly. vumc.org Absorb spills with inert, dry materials like sand or earth and collect in a suitable container for disposal. noaa.govspectrumchemical.com

Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent before disposal. ust.hk The rinsate should be collected and treated as hazardous waste. ust.hk

All chemical waste disposal should be managed through the institution's designated hazardous waste collection program. vumc.org Laboratory personnel should not transport hazardous wastes themselves. vumc.org

Environmental and Atmospheric Chemistry Research

Environmental Fate and Degradation Studies of tert-Butyl Hypochlorite (B82951)

The environmental persistence of tert-butyl hypochlorite is limited due to its reactivity, particularly its sensitivity to water and light. Its fate in aquatic and terrestrial environments is primarily governed by hydrolysis and photolysis.

Photodegradation: Exposure to ultraviolet (UV) light, including sunlight, causes this compound to decompose. noaa.govorgsyn.org This photolytic process breaks the oxygen-chlorine bond, leading to the formation of acetone (B3395972) and chloromethane (B1201357). noaa.govorgsyn.org The decomposition can be rapid enough under strong UV radiation to cause a significant temperature increase in the compound. orgsyn.org Research using photofragment translational spectroscopy has shown that excitation with UV light (at 248 or 308 nm) causes the molecule to decay into a tert-butoxy (B1229062) radical and a chlorine atom. soton.ac.uk

The degradation pathways suggest that this compound is not expected to persist in the environment. However, its degradation products, such as chloromethane and the potential formation of disinfection byproducts (DBPs) in aquatic systems, are of environmental interest. orgsyn.orgnih.gov Like other chlorine-based compounds used for disinfection, it can react with organic and inorganic matter in water to form a range of DBPs. nih.gov

| Degradation Pathway | Conditions | Primary Products | Secondary Products/Notes |

|---|---|---|---|

| Hydrolysis | Contact with water/moisture | tert-Butyl alcohol, Hypochlorous acid | Can evolve toxic chlorine gas. nih.govnoaa.gov |

| Photolysis (UV Light) | Sunlight, artificial UV sources | tert-Butoxy radical, Chlorine atom | tert-Butoxy radical can further decompose to acetone and methyl radicals. noaa.govorgsyn.orgsoton.ac.uk |

Role in Atmospheric Processes and Stratospheric Chemistry

Once released into the atmosphere, this compound is subject to photochemical reactions that determine its atmospheric lifetime and impact. The primary atmospheric degradation process is photolysis by solar radiation.

The O-Cl bond in this compound is relatively weak, and upon absorbing UV radiation, the molecule readily dissociates. soton.ac.uk This photodissociation is a key atmospheric process, yielding a tert-butoxy radical ((CH₃)₃CO•) and a free chlorine atom (Cl•). soton.ac.ukacs.org

Reaction: (CH₃)₃COCl + hν (UV light) → (CH₃)₃CO• + Cl•

The significance of this reaction lies in the reactivity of its products:

tert-Butoxy Radical ((CH₃)₃CO•): This radical is unstable and can undergo further decomposition, particularly unimolecular decay, to form acetone ((CH₃)₂CO) and a methyl radical (•CH₃). soton.ac.uk These products are common in atmospheric chemistry and contribute to the formation of tropospheric ozone and other secondary pollutants.

Chlorine Atom (Cl•): The release of free chlorine atoms into the stratosphere is a major concern due to their potential to catalytically destroy ozone (O₃). psu.edu A single chlorine atom can participate in a catalytic cycle that destroys thousands of ozone molecules. psu.edu

Ozone Depletion Cycle Involving Chlorine:

Cl• + O₃ → ClO• + O₂

ClO• + O → Cl• + O₂ Net Reaction: O₃ + O → 2O₂

While this compound is not produced in quantities comparable to major ozone-depleting substances like chlorofluorocarbons (CFCs), its ability to efficiently produce chlorine atoms upon photolysis makes it a compound of interest in studies of stratospheric chemistry. psu.edu Its atmospheric lifetime is expected to be short due to rapid photolysis, limiting its transport to the stratosphere. However, any amount that does reach the stratosphere can contribute to ozone depletion.

| Reactant | Process | Key Products | Atmospheric Significance |

|---|---|---|---|

| This compound | Photodissociation | tert-Butoxy radical, Chlorine atom | Initiates atmospheric degradation and releases ozone-depleting chlorine. soton.ac.uk |

| tert-Butoxy radical | Unimolecular Decomposition | Acetone, Methyl radical | Contributes to tropospheric smog and ozone formation. soton.ac.uk |

| Chlorine atom | Catalytic Cycle | Chlorine monoxide radical | Participates in the catalytic destruction of stratospheric ozone. psu.edu |

Comparative Analysis with Other Halogenating Agents in Environmental Contexts

This compound is one of several halogenating agents used in chemical synthesis and disinfection. Its environmental profile can be compared with other common agents like sodium hypochlorite (the active ingredient in bleach) and chlorine gas.